REACTION_CXSMILES
|
N[CH:2]([NH2:4])[CH3:3].P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:14]1[CH:19]=[C:18]([Br:20])[C:17](Br)=[CH:16][C:15]=1[Br:22].[CH:23]1[C:35]2[NH:34][C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:27]=2[CH:26]=[CH:25][CH:24]=1>[Cu](I)I.O1CCOCC1>[Br:22][C:15]1[C:14]([N:34]2[C:33]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:27]3[C:35]2=[CH:23][CH:24]=[CH:25][CH:26]=3)=[CH:19][C:18]([Br:20])=[C:17]([N:4]2[C:2]3[CH:3]=[CH:31][CH:30]=[CH:29][C:28]=3[C:27]3[C:26]2=[CH:25][CH:24]=[CH:23][CH:35]=3)[CH:16]=1 |f:1.2.3.4|
|
Name
|
potassium phosphate
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)Br)Br)Br
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
NC(C)N
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped at room temperature under nitrogen flow
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring at 80° C. under nitrogen flow for 48 hours
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was hot-filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained crystal was repeatedly recrystallized from toluene and chloroform
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1N1C2=CC=CC=C2C=2C=CC=CC12)Br)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |